molecular formula C9H5F3O B13182701 2-(3,3,3-Trifluoro-1-propynyl)phenol

2-(3,3,3-Trifluoro-1-propynyl)phenol

Cat. No.: B13182701
M. Wt: 186.13 g/mol
InChI Key: YMFCXLMTCVMBAJ-UHFFFAOYSA-N
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Description

2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL is an organic compound with the molecular formula C9H5F3O It is characterized by the presence of a trifluoropropynyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL typically involves the introduction of a trifluoropropynyl group to a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a trifluoropropynyl halide reacts with a phenol under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of 2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The trifluoropropynyl group can be reduced to form trifluoropropyl derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the trifluoropropynyl group can produce trifluoropropyl derivatives.

Scientific Research Applications

2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are of interest due to their unique chemical properties.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings that require fluorinated components for enhanced properties.

Mechanism of Action

The mechanism by which 2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity or function. The trifluoropropynyl group can influence the compound’s lipophilicity, hydrogen bonding ability, and metabolic stability, which in turn affects its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(TRIFLUOROMETHYL)PHENOL: Similar in structure but with a trifluoromethyl group instead of a trifluoropropynyl group.

    2-(TRIFLUOROETHYL)PHENOL: Contains a trifluoroethyl group, differing in the length and saturation of the carbon chain.

    2-(TRIFLUOROBUT-1-YL)PHENOL: Features a longer trifluorobutyl group, affecting its chemical and physical properties.

Uniqueness

2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL is unique due to the presence of the trifluoropropynyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring specific interactions with biological targets or enhanced material properties .

Properties

IUPAC Name

2-(3,3,3-trifluoroprop-1-ynyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFCXLMTCVMBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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